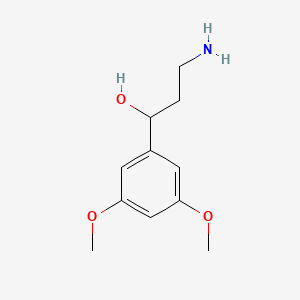

3-Amino-1-(3,5-dimethoxyphenyl)propan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Amino-1-(3,5-dimethoxyphenyl)propan-1-ol is a chemical compound with the molecular formula C11H17NO3This compound is a potent hallucinogen that has been used for centuries in traditional religious ceremonies.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3,5-dimethoxyphenyl)propan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with 3,5-dimethoxybenzaldehyde.

Formation of Intermediate: The aldehyde is subjected to a Grignard reaction with methylmagnesium bromide to form 3,5-dimethoxyphenylpropan-1-ol.

Amination: The intermediate is then aminated using ammonia or an amine source to introduce the amino group at the 3-position.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.

化学反応の分析

Types of Reactions

3-Amino-1-(3,5-dimethoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it to alcohols or amines.

Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Produces alcohols or amines.

Substitution: Produces various substituted derivatives depending on the reagents used.

科学的研究の応用

3-Amino-1-(3,5-dimethoxyphenyl)propan-1-ol has several scientific research applications:

作用機序

The mechanism of action of 3-Amino-1-(3,5-dimethoxyphenyl)propan-1-ol involves its interaction with serotonin receptors in the brain. It primarily targets the 5-HT2A receptor, leading to altered perception, mood, and cognition. The compound’s hallucinogenic effects are attributed to its ability to modulate neurotransmitter activity in the central nervous system.

類似化合物との比較

Similar Compounds

3-Amino-1-propanol: A primary amine and alcohol used in various chemical syntheses.

3-Dimethylamino-1-phenyl-propan-1-one: Used in the synthesis of pharmaceuticals.

3-Amino-2-[(3,5-dimethoxyphenyl)methyl]propan-1-ol: Another derivative with similar structural features.

Uniqueness

3-Amino-1-(3,5-dimethoxyphenyl)propan-1-ol is unique due to its potent hallucinogenic properties and its historical use in traditional ceremonies. Its ability to interact with serotonin receptors distinguishes it from other similar compounds, making it a subject of interest in both scientific research and cultural contexts.

生物活性

3-Amino-1-(3,5-dimethoxyphenyl)propan-1-ol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C11H17NO3. The presence of both amino and methoxy groups contributes to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C11H17NO3 |

| Molecular Weight | 215.26 g/mol |

| Functional Groups | Amino, Methoxy |

1. Serotonergic Activity

Research indicates that this compound primarily targets the 5-HT2A serotonin receptor . This interaction is associated with altered mood, cognition, and perception, suggesting potential applications in treating mood disorders and psychosis . The hallucinogenic effects attributed to this compound stem from its ability to modulate neurotransmitter systems in the central nervous system.

2. Antimicrobial Properties

In addition to its serotonergic effects, studies have demonstrated that this compound exhibits antimicrobial activity. It has shown effectiveness against various bacterial strains, indicating its potential as a therapeutic agent in combating infections.

3. Neuroprotective Effects

Preliminary findings suggest that compounds similar to this compound may provide neuroprotective benefits. They have been observed to protect dopaminergic neurons from degeneration in animal models . This aspect opens avenues for research into neurodegenerative diseases like Parkinson's.

The mechanism by which this compound exerts its effects primarily involves:

- Receptor Binding : The compound binds selectively to the 5-HT2A receptor, influencing serotonin pathways.

- Signal Transduction : Upon binding, it activates downstream signaling cascades that modulate neuronal activity and neurotransmitter release.

Case Study 1: Serotonin Receptor Agonism

In a study investigating the agonistic properties of novel compounds at serotonin receptors, this compound was found to significantly enhance β-arrestin recruitment at the 5-HT2A receptor with an EC50 value indicative of high potency (values not disclosed) . This suggests a strong potential for therapeutic applications in mood regulation.

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of various amino alcohols revealed that this compound demonstrated notable activity against Gram-positive bacteria. The study highlighted its effectiveness in inhibiting bacterial growth at concentrations lower than many conventional antibiotics.

Research Implications

The diverse biological activities of this compound position it as a promising candidate for further pharmacological studies. Its potential applications span from psychiatric treatments to infectious disease management.

特性

IUPAC Name |

3-amino-1-(3,5-dimethoxyphenyl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-14-9-5-8(11(13)3-4-12)6-10(7-9)15-2/h5-7,11,13H,3-4,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSTIMMJXDYQGQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(CCN)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。